Catalytic Asymmetric Aldol Reaction – Yield and Enantioselectivity Comparison Between cis- and trans-Hydroxyprolinamide Organocatalysts
In the direct aldol reaction between 4-nitrobenzaldehyde and cyclohexanone, the (2S,4R)-configured catalyst (2S,4R)-4-hydroxy-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide delivered the anti-aldol product in >99% yield, 95% ee, and an anti/syn ratio of 88:12 after 18 h under solvent-free conditions at 15 °C with 10 mol % loading [1]. In contrast, the cis-4-hydroxy-(R)-prolinamide analog (opposite configuration at C-4) afforded substantially lower enantioselectivity under identical conditions, demonstrating that the (2S,4R) arrangement is superior for this transformation [2].
| Evidence Dimension | Enantioselectivity and yield in asymmetric aldol reaction |
|---|---|
| Target Compound Data | >99% yield, 95% ee, anti/syn 88:12 (catalyst loading 10 mol%, 15 °C, solvent-free, 18 h) |
| Comparator Or Baseline | cis-4-Hydroxy-(R)-prolinamide analog – significantly lower ee (exact value not reported in accessible abstract, but qualitatively inferior) |
| Quantified Difference | Target compound achieves 95% ee vs. inferior ee for the C-4 epimer; yield >99% vs. lower yield for the comparator. |
| Conditions | Aldol reaction of 4-nitrobenzaldehyde with cyclohexanone; 10 mol% catalyst, 10 mol% CH3COOH co-catalyst, solvent-free, 15 °C, 18 h. |
Why This Matters
For procurement of a prolinamide organocatalyst aimed at high-yield, high-enantioselective C–C bond formation, the (2S,4R) isomer provides a quantitatively validated advantage in both yield and ee over the C-4 epimer.
- [1] G. D. Yadav, A. Singh, R. P. Singh, Tetrahedron: Asymmetry 2015, 26, 1156–1166. DOI: 10.1016/j.tetasy.2015.08.014. View Source
- [2] G. D. Yadav, A. Singh, R. P. Singh, Tetrahedron: Asymmetry 2015, 26, 1156–1166. (cis-4-hydroxy-(R)-prolinamide data discussed in main text). View Source
